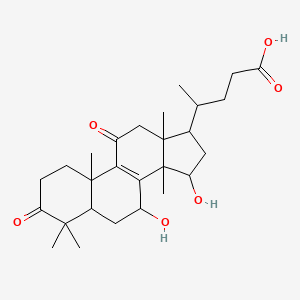

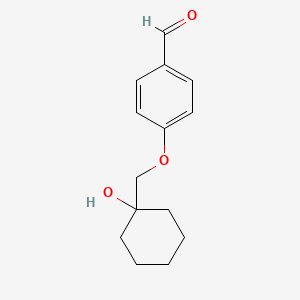

4-((1-Hydroxycyclohexyl)methoxy)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((1-Hydroxycyclohexyl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 1-hydroxycyclohexylmethoxy group

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-((1-Hydroxycyclohexyl)methoxy)benzaldehyd beinhaltet typischerweise die Reaktion von 4-Hydroxybenzaldehyd mit 1-Chlormethylcyclohexanol unter basischen Bedingungen. Die Reaktion verläuft über eine nucleophile Substitution, bei der die Hydroxylgruppe des Benzaldehyds die Chlormethylgruppe angreift, was zur Bildung des gewünschten Produkts führt.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung des Laborsyntheseprozesses beinhalten, wobei sichergestellt wird, dass die Reaktionsbedingungen für höhere Ausbeuten und Reinheit optimiert sind. Dies kann die Verwendung von kontinuierlichen Flussreaktoren und fortschrittlichen Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

4-((1-Hydroxycyclohexyl)methoxy)benzaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.

Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem primären Alkohol reduziert werden.

Substitution: Die Methoxygruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen sie unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)

Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)

Substitution: Verschiedene Nucleophile wie Amine, Thiole und Halogenide

Hauptprodukte, die gebildet werden

Oxidation: 4-((1-Hydroxycyclohexyl)methoxy)benzoesäure

Reduktion: 4-((1-Hydroxycyclohexyl)methoxy)benzylalcohol

Substitution: Abhängig vom verwendeten Nucleophil verschiedene substituierte Benzaldehydderivate

Wissenschaftliche Forschungsanwendungen

4-((1-Hydroxycyclohexyl)methoxy)benzaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht auf seine potentiellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.

Medizin: Erforscht auf seine potenzielle Verwendung in der Arzneimittelentwicklung, insbesondere bei der Entwicklung neuer Therapeutika.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. Polymere und Beschichtungen.

5. Wirkmechanismus

Der Wirkmechanismus von 4-((1-Hydroxycyclohexyl)methoxy)benzaldehyd ist nicht vollständig geklärt. Es wird angenommen, dass es mit verschiedenen molekularen Zielstrukturen und Signalwegen interagiert, abhängig von seiner spezifischen Anwendung. So kann es in antimikrobiellen Studien bakterielle Zellmembranen stören oder essentielle Enzyme hemmen, was zum Zelltod führt.

Wirkmechanismus

The mechanism of action of 4-((1-Hydroxycyclohexyl)methoxy)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in antimicrobial studies, it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Methoxybenzaldehyd: Eine strukturell ähnliche Verbindung mit einer Methoxygruppe anstelle der 1-Hydroxycyclohexylmethoxygruppe.

4-Hydroxy-3-methoxybenzaldehyd: Eine weitere verwandte Verbindung mit sowohl Hydroxyl- als auch Methoxygruppen am Benzaldehydring.

Einzigartigkeit

4-((1-Hydroxycyclohexyl)methoxy)benzaldehyd ist einzigartig durch das Vorhandensein der 1-Hydroxycyclohexylmethoxygruppe, die ihm einzigartige chemische und physikalische Eigenschaften verleiht.

Eigenschaften

Molekularformel |

C14H18O3 |

|---|---|

Molekulargewicht |

234.29 g/mol |

IUPAC-Name |

4-[(1-hydroxycyclohexyl)methoxy]benzaldehyde |

InChI |

InChI=1S/C14H18O3/c15-10-12-4-6-13(7-5-12)17-11-14(16)8-2-1-3-9-14/h4-7,10,16H,1-3,8-9,11H2 |

InChI-Schlüssel |

SFLWRSGVFVNZAE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)(COC2=CC=C(C=C2)C=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12313969.png)

![6-methyl-N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-ylmethyl)pyridazin-3-amine](/img/structure/B12313973.png)

![2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B12313997.png)

![N-[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]anilinium bromide](/img/structure/B12314005.png)

![2-Bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one](/img/structure/B12314021.png)

![2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B12314034.png)

![(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314039.png)